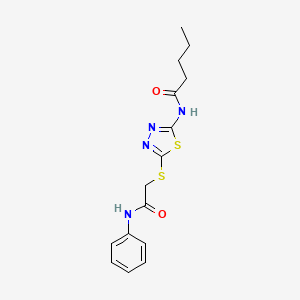

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Description

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a 1,3,4-thiadiazole derivative featuring a pentanamide backbone and a thioether-linked 2-oxo-2-(phenylamino)ethyl substituent. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S2/c1-2-3-9-12(20)17-14-18-19-15(23-14)22-10-13(21)16-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,16,21)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCVJIWYHVOAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with the intermediate thiadiazole compound.

Attachment of the Oxoethylthio Group: The oxoethylthio group is added via a thioetherification reaction, where an oxoethyl halide reacts with the thiadiazole derivative.

Formation of the Pentanamide Moiety: Finally, the pentanamide group is introduced through an amidation reaction, where the thiadiazole derivative reacts with pentanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the electrophile used.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C20H20N4O2S2

- Molecular Weight : 412.53 g/mol

Structural Features

The compound features:

- A benzamide core, known for its bioactivity.

- A thiadiazole ring that contributes to its pharmacological properties.

- A thioether linkage which may enhance biological interactions.

Case Studies

- Antimicrobial Activity : Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A case study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Properties : Another study focused on the anticancer effects of thiadiazole derivatives, showing that they could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Compounds structurally similar to N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide have been evaluated for their anti-inflammatory properties, with promising results indicating a reduction in inflammatory markers.

Drug Development

This compound shows promise as a lead compound for drug development due to its multifaceted biological activities. Its ability to interact with various biological targets makes it a candidate for further research in therapeutic applications.

Potential Therapeutic Uses

The compound may have potential uses in:

- Antimicrobial therapies

- Cancer treatment regimens

- Management of inflammatory diseases

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylamino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The compound may also interfere with cellular pathways involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the thiadiazole ring and the nature of the amide/ether linkages. Key examples include:

Key Observations :

- The target compound’s phenylamino group may confer stronger binding to kinase targets (e.g., Akt) compared to simpler alkyl or chlorobenzyl substituents .

- Analogs with dual thiadiazole cores (e.g., compound 4y) exhibit superior anticancer activity but may face synthetic complexity and solubility challenges .

Pharmacological Activity

Anticancer Activity

- Compound 4y : Demonstrated potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol/L) and A549 (IC₅₀ = 0.034 ± 0.008 mmol/L) cells, outperforming cisplatin.

- Compounds 3 and 8 : Induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively), attributed to π-π and hydrogen-bonding interactions.

Enzyme Inhibition

- Analog 7a–7l : Thiadiazole-piperidine hybrids showed acetylcholinesterase inhibition (IC₅₀ = 0.62–8.34 µM), highlighting the role of nitrogenous substituents in enzyme targeting.

Molecular Docking and Binding Interactions

- Compounds 3 and 8 : Docking studies using AutoDock Vina revealed salt-bridge formation and hydrogen bonds with Akt’s active site, critical for inhibitory activity.

- Target Compound: The phenylamino group may form similar π-π interactions, while the pentanamide chain could enhance hydrophobic binding .

Biological Activity

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This compound has garnered interest due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The unique structural features of this compound contribute to its biological interactions and mechanisms of action.

Structural Characteristics

The molecular formula of this compound is C₁₄H₁₈N₄O₂S₂, with a molecular weight of approximately 358.44 g/mol. The compound features:

- A thiadiazole ring , which is crucial for its biological activity.

- A phenylamino group , enhancing its interaction with biological targets.

- A pentanamide moiety , which may influence its pharmacokinetic properties.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in animal models. In tests such as the carrageenan-induced paw edema model, it exhibited a reduction in inflammation comparable to standard anti-inflammatory drugs. This effect may be attributed to the inhibition of pro-inflammatory cytokines and mediators .

Anticancer Potential

This compound has shown promise in cancer research. Studies utilizing cell lines have indicated that the compound can induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Molecular docking studies suggest that this compound can bind effectively to enzymes such as dihydrofolate reductase, which is critical in folate metabolism and DNA synthesis .

- Receptor Modulation : It may also modulate receptor activity involved in inflammatory responses and cell proliferation pathways .

Case Studies

Several studies have evaluated the biological activities of thiadiazole derivatives similar to this compound:

- Analgesic and Anti-inflammatory Study : A series of thiadiazole derivatives were synthesized and tested for analgesic effects in the acetic acid writhing test. The results indicated significant pain relief comparable to indomethacin with lower ulcerogenic potential .

- Anticancer Activity : In a study focusing on various thiadiazole derivatives, compounds similar to this compound were shown to inhibit cancer cell proliferation effectively and induce apoptosis through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.